Scopolamine methyl nitrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4.NO3/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;2-1(3)4/h3-7,12-17,20H,8-10H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQIVYOSLFLSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white crystalline powder. | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
6106-46-3 | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
718.2 °F | |
| Record name | SCOPOLAMINE METHYL NITRATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/886 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Contextualization Within Tropane Alkaloid Research
Tropane (B1204802) alkaloids are a class of naturally occurring compounds characterized by a distinctive bicyclic tropane ring structure. numberanalytics.com This family of molecules, found predominantly in plants of the Solanaceae family, includes well-known alkaloids such as atropine (B194438) and scopolamine (B1681570) (also known as hyoscine). numberanalytics.commdpi.com Research into tropane alkaloids is extensive, driven by their diverse and potent pharmacological activities, which have been utilized in traditional medicine for centuries and are now harnessed in modern pharmaceuticals. numberanalytics.compsu.edu
Scopolamine methyl nitrate (B79036) fits into this research landscape as a semi-synthetic derivative of scopolamine. britannica.com The parent compound, scopolamine, is a tertiary amine, but the addition of a methyl nitrate group converts it into a quaternary ammonium (B1175870) compound. patsnap.com This structural modification is a key focus of research as it significantly alters the compound's physicochemical properties and, consequently, its pharmacological profile. The study of scopolamine methyl nitrate, therefore, contributes to the broader understanding of how structural modifications to the tropane skeleton can refine and specialize the therapeutic applications of this important class of alkaloids. psu.edu
Historical Trajectory of Scopolamine Derivatives Research
The history of scopolamine (B1681570) and its derivatives is intertwined with the broader history of alkaloid chemistry and pharmacology. Scopolamine itself was first isolated in 1880 by the chemist Albert Ladenburg. bris.ac.uk Early research focused on the medicinal properties of the naturally occurring alkaloids from plants like Atropa belladonna, Hyoscyamus niger (henbane), and various Datura species. britannica.comwikipedia.org These plants and their extracts were known for their potent effects, including sedative and anticholinergic properties. nih.govabcbot.pl
The 20th century saw a shift towards the development of synthetic and semi-synthetic derivatives of tropane (B1204802) alkaloids. This was motivated by a desire to circumvent the undesirable side effects associated with the natural compounds and to create agents with more specific actions. britannica.com For instance, research in the 1920s and 1930s explored the use of scopolamine as a "truth serum," though this application was eventually abandoned due to its unreliability and adverse effects. sciencehistory.org The development of derivatives like scopolamine methyl nitrate (B79036) (also known as methscopolamine (B88490) nitrate) was part of a broader effort to create anticholinergic drugs with more localized effects. britannica.comhodoodo.com A roentgenological study published in 1949 investigated the effect of methylscopolamine-nitrate on the stomach in infants with hypertrophic pyloric stenosis, highlighting its early clinical research applications. nih.gov The synthesis of these derivatives allowed researchers to probe the structure-activity relationships of tropane alkaloids in greater detail. psu.edu The development of fully synthetic routes to scopolamine in more recent years aims to reduce reliance on agricultural sources and increase availability for further research into its potential applications. swri.org
Significance of Quaternary Ammonium Structure in Pharmacological Research
Competitive Antagonism of Muscarinic Acetylcholine Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). scbt.comwikipedia.org This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby blocking acetylcholine's effects. This antagonism is nonselective, affecting multiple muscarinic receptor subtypes. tcichemicals.com
Binding Kinetics and Affinity to Receptor Subtypes (M1-M5)
The binding of this compound to muscarinic receptors has been characterized using radioligand binding assays. Studies using [3H]N-methylscopolamine ([3H]-NMS), a radiolabeled form of the compound, have demonstrated high-affinity, saturable, and reversible binding to muscarinic receptors in various tissues, including isolated rat ventricular myocytes. nih.gov In these cells, the dissociation constant (KD) for [3H]-NMS was found to be approximately 0.27 nM. nih.gov
Table 1: Comparative Muscarinic Receptor Subtype Affinity of Related Anticholinergics This table is based on data for scopolamine and atropine, as specific comparative data for this compound was not available in the search results.
| Compound | M1 Affinity Preference vs. M2 |
| Scopolamine | 6-fold higher for M1 |
| Atropine | 2-fold higher for M1 |
Data derived from in vitro radioligand binding assays. dergipark.org.tr
Ligand-Receptor Dynamics in Cholinergic Systems
The interaction of this compound with muscarinic receptors leads to the blockade of parasympathetic nervous system signals. tcichemicals.com In cholinergic systems, acetylcholine is released from nerve terminals and binds to postsynaptic muscarinic receptors to elicit a response. By competitively occupying these receptors, this compound prevents this binding, leading to a reduction in parasympathetic tone. This results in effects such as decreased gastrointestinal secretions and motility. tcichemicals.com
Studies on isolated cardiomyocytes have shown that the binding of [3H]-NMS is stereospecific and correlates with cell concentration. nih.gov Furthermore, pretreatment with a muscarinic agonist like carbachol (B1668302) can lead to a down-regulation of cell surface muscarinic receptors, a process that can be hindered by a muscarinic antagonist like atropine. nih.gov This indicates a dynamic regulation of receptor numbers at the cell surface in response to ligand binding.
Comparative Pharmacological Profiles with Related Anticholinergics
The pharmacological profile of this compound is distinct from its tertiary amine analogue, scopolamine, primarily due to differences in its ability to cross biological membranes.
Distinction from Tertiary Amine Analogues (e.g., Scopolamine)
The key difference between this compound and scopolamine lies in their chemical structure. Scopolamine is a tertiary amine, making it lipid-soluble and capable of crossing the blood-brain barrier. oup.comclinicalpub.com In contrast, this compound is a quaternary ammonium compound. clinicalpub.comoup.com This quaternary structure carries a positive charge, rendering the molecule less lipid-soluble. clinicalpub.com
This difference in lipophilicity has significant pharmacological consequences. While scopolamine can exert effects on both the central and peripheral nervous systems, the actions of this compound are predominantly confined to the periphery. oup.comoup.comnih.gov
Analysis of Peripheral Versus Central Systemic Activities in Preclinical Models
Preclinical studies in rats have highlighted the differential effects of scopolamine and its quaternary derivative. For example, scopolamine hydrochloride (SHC), which acts both centrally and peripherally, was shown to cause significant increases in motor activity. nih.gov Conversely, this compound (SMN), which acts peripherally, resulted in decreased activity. nih.gov
This divergence is attributed to the inability of the quaternary compound to penetrate the blood-brain barrier effectively. oup.comoup.comnih.gov As a result, this compound does not produce the central effects, such as drowsiness or delirium, that can be associated with scopolamine. clinicalpub.com Its effects are therefore targeted to peripheral systems, such as the gastrointestinal tract. tcichemicals.com
Table 2: Comparative Systemic Activities of Scopolamine and this compound in Preclinical Models
| Compound | Chemical Class | Blood-Brain Barrier Penetration | Central Nervous System Effects | Peripheral Nervous System Effects |
| Scopolamine | Tertiary Amine | Yes oup.comclinicalpub.com | Present clinicalpub.com | Present |
| This compound | Quaternary Ammonium | Poor oup.comoup.comnih.gov | Largely Absent oup.comoup.comnih.gov | Predominant |
Interactions with Other Neurotransmitter Systems (e.g., Adrenoceptors)
While the primary target of this compound is the muscarinic acetylcholine receptor system, there is some evidence regarding the interaction of related anticholinergics with other neurotransmitter systems.
Studies have investigated the effects of muscarinic antagonists on α2-adrenoceptors in the rat brain. While the centrally acting antagonists atropine and scopolamine were found to increase the density of α2-adrenoceptors in certain brain regions, their quaternary ammonium derivatives, atropine methyl nitrate and scopolamine methyl bromide, did not have a significant effect on the binding of [3H]clonidine to these receptors in most brain areas. umich.edu This further supports the notion that the actions of this compound are primarily peripheral due to its limited ability to cross the blood-brain barrier.
It has also been noted that scopolamine itself can interact with 5-HT3 receptors, albeit at much higher concentrations than those required to block muscarinic receptors. nih.gov The affinity of scopolamine for 5-HT3 receptors is in the micromolar range, whereas its affinity for muscarinic receptors is in the nanomolar range. nih.gov There is no specific information in the provided search results to indicate whether this compound shares this off-target activity.
Exploration of Cholinergic System Modulation in Animal Models
As a peripherally acting antimuscarinic agent, this compound serves as a valuable tool in distinguishing central versus peripheral cholinergic effects in preclinical studies. nih.govumich.edubioline.org.br
Impact on Neurotransmitter Release and Receptor Density
Studies investigating the impact of this compound on the central nervous system have shown that, unlike scopolamine, it does not readily penetrate the brain. nih.gov Consequently, it has minimal direct effects on central cholinergic neurotransmission. For instance, in rats, intraperitoneal administration of this compound did not significantly impair the acquisition of a conditioned suppression response, an effect observed with scopolamine, indicating that the disruptive effects of scopolamine on this type of learning are centrally mediated. nih.gov
While scopolamine administration has been shown to modulate the levels of muscarinic (M1), nicotinic (Nic7), and NMDA (NR1) receptors in the hippocampus of mice, similar comprehensive studies on receptor density changes following chronic administration of this compound are less common. plos.org However, research on the effects of various muscarinic antagonists on α2-adrenoceptors in rat brains revealed that scopolamine methyl bromide, a similar quaternary derivative, had no significant effect on the specific binding of [3H]clonidine to neural membranes in most brain areas. umich.edu This is in contrast to the parent compound, scopolamine, which did increase the density of these receptors in specific brain regions. umich.edu This finding further supports the limited central activity of quaternary scopolamine derivatives.
In a model of pilocarpine-induced seizures in mice, this compound was administered to mitigate the peripheral cholinergic side effects of pilocarpine (B147212), allowing for the study of the central effects of the convulsant. nih.gov This highlights its utility in isolating and studying central cholinergic phenomena without the confounding influence of peripheral receptor activation. nih.govfrontiersin.orgnih.gov
Electrophysiological Correlates of Cholinergic Modulation
The peripheral selectivity of this compound is also evident in electrophysiological studies. Research comparing the effects of scopolamine and methscopolamine (B88490) (this compound) on the quantitative electroencephalogram (EEG) found that while scopolamine significantly slowed the EEG power spectrum, methscopolamine had no significant effect. researchgate.net This indicates that the central electrophysiological changes observed with scopolamine are due to its action on central muscarinic receptors, which this compound does not significantly access. researchgate.net
Pharmacological Efficacy Studies in In Vitro Systems
In vitro studies have been instrumental in characterizing the direct pharmacological effects of this compound on various tissues and cellular systems, independent of systemic influences.
Contractile Responses in Isolated Muscle Preparations
As an antimuscarinic agent, this compound is expected to inhibit acetylcholine-induced contractions in smooth muscle preparations. Quaternary ammonium derivatives, in general, have been shown to possess potent spasmolytic activity in in vitro studies of gastrointestinal hypermotility. researchgate.net They exert their muscle relaxant activity primarily through their antimuscarinic properties at nanomolar concentrations. researchgate.net
Studies on isolated cat heart preparations have demonstrated that scopolamine possesses negative chronotropic and "quinidine-like" antiarrhythmic activity. ahajournals.org While this study focused on scopolamine, the findings on other tropane (B1204802) analogues suggest a direct myocardial action. ahajournals.org Further specific in vitro studies on isolated muscle preparations would be necessary to fully characterize the contractile response modulation by this compound.
Comparative Potency of Tropane Analogues on Isolated Cat Heart Preparations
| Compound | Negative Chronotropic Action | Refractory Period Prolongation |
|---|---|---|
| Quinidine | Most Potent | Most Potent |
| l-atropine | Potent | Potent |
| d,l-atropine | Moderately Potent | Moderately Potent |
| d,l-homatropine | Less Potent | Less Potent |
| l-scopolamine | Least Potent | Least Potent |
This table illustrates the relative potencies of various tropane analogues in producing bradycardia and prolonging the refractory period in isolated cat heart preparations. ahajournals.org
Cellular Signaling Pathway Interventions
The primary mechanism of action of this compound at the cellular level is the competitive antagonism of muscarinic acetylcholine receptors. tcichemicals.comnih.gov Muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine, trigger various intracellular signaling cascades. drugbank.com There are five subtypes of muscarinic receptors (M1-M5). wikipedia.org M1, M3, and M5 receptors couple to Gq proteins to activate phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. drugbank.com By blocking these receptors, this compound prevents the downstream signaling events initiated by acetylcholine.
Recent research on scopolamine has shown that it can rapidly increase the signaling of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and related upstream signaling proteins like ERK and Akt in the prefrontal cortex. nih.gov However, given that this compound does not readily cross the blood-brain barrier, it is unlikely to have similar effects on central cellular signaling pathways. gpnotebook.commhmedical.com Its effects on cellular signaling are primarily confined to peripheral tissues where it antagonizes muscarinic receptors.
Investigations in Animal Models of Physiological Dysregulation
The peripheral selectivity of this compound makes it a useful compound for investigating the role of peripheral cholinergic systems in various models of physiological dysregulation.
In studies of obesity in rats with ventromedial hypothalamus lesions, chronic administration of this compound was found to only partially reduce the expected weight gain. nih.gov This suggests that while vagally mediated insulin (B600854) secretion, a peripheral cholinergic process, plays a role, other central mechanisms are also significantly involved in this model of obesity. nih.gov
Scopolamine is widely used to induce cognitive deficits in animal models to screen for potential therapeutic agents for conditions like Alzheimer's disease. mdpi.commdpi.comresearchgate.net In these models, this compound can be used as a control to confirm that the observed cognitive impairments are due to central, rather than peripheral, cholinergic blockade. nih.gov For example, in a study using an 8-arm radial maze to assess spatial memory in rats, scopolamine hydrochloride impaired performance, whereas this compound had little effect. nih.gov
Effects of Scopolamine and its Quaternary Derivative on Spatial Memory in Rats
| Compound | Effect on Choice Accuracy | Effect on Rate of Arm Entry |
|---|---|---|
| Scopolamine-HCl | Reduced | Reduced |
| Methylscopolamine nitrate | Little effect | Little effect |
This table summarizes the differential effects of scopolamine and this compound on the performance of rats in an 8-arm radial maze, highlighting the central mediation of scopolamine's effects on spatial memory. nih.gov
Gastrointestinal Motility and Secretion Research
This compound, an anticholinergic agent, functions as a competitive inhibitor of muscarinic receptors in the parasympathetic nervous system. tcichemicals.com This mechanism of action leads to a decrease in parasympathetic activity, which has been shown in preclinical models to inhibit the secretion of saliva and sweat and to decrease gastrointestinal secretions and motility. tcichemicals.comtcichemicals.com
In a preclinical study investigating ventromedial hypothalamic (VMH) obesity in rats, the chronic administration of this compound was observed to reduce gastrointestinal motility. nih.gov This effect was significant enough to prevent further weight gain in the animal models after a period of ten days. nih.gov The compound's ability to decrease gastrointestinal motility is a key aspect of its anticholinergic properties, which are leveraged in various research contexts. nih.govnih.gov Due to these effects, scopolamine can interfere with gastric secretion testing. nih.govdrugbank.com
Potential Modulatory Effects on Insulin Secretion Pathways
The cholinergic system plays a role in regulating the secretory function of insulin-producing pancreatic β-cells. nih.gov Preclinical research has explored the interaction between cholinergic mechanisms and other signaling pathways in these cells. One study investigated the interplay between nitric oxide (NO) and cholinoceptors in a rat insulinoma cell line (INS-1). nih.gov
This research demonstrated that this compound (SMN) had a discernible impact on pancreatic β-cell viability under certain conditions. nih.gov When combined with an NO donor (S-nitroso-N-acetylpenicillamine or SNAP), which on its own reduced cell survival, SMN significantly enhanced this effect in a concentration-dependent manner. nih.gov This suggests an interactive mechanism between cholinergic and nitrergic inputs in modulating pancreatic β-cell function. nih.gov Furthermore, other research in rat models has shown that this compound can block vagally mediated insulin secretion, indicating its influence on the neural regulation of the pancreas. nih.gov
Bronchodilatory Activity in Respiratory System Models
As a muscarinic receptor antagonist, this compound belongs to a class of compounds known as anticholinergics. tcichemicals.comchemimpex.com This class of drugs is recognized for its effects on smooth muscles that are responsive to acetylcholine. drugbank.com Blockade of muscarinic receptors in the airways leads to smooth muscle relaxation and bronchodilation. While specific preclinical studies focusing solely on the bronchodilatory activity of this compound are not extensively detailed in the provided sources, its mechanism of action is analogous to other quaternary amine anticholinergics, such as ipratropium, which are used for this purpose. google.com The general parasympatholytic action of scopolamine derivatives involves the relaxation of smooth muscles, a principle that underlies bronchodilatory effects in respiratory system models. tcichemicals.com
Preclinical Models of Neurological Function
Scopolamine-Induced Cognitive Impairment Models in Rodents
A widely utilized pharmacological tool in neuroscience research is the scopolamine-induced cognitive deficit model. neurofit.comnih.gov It is important to note that this model uses the parent compound, scopolamine (a tertiary amine), which can readily cross the blood-brain barrier to exert central effects. mdpi.comresearchgate.net Its derivative, this compound, is a quaternary ammonium salt with limited capacity to penetrate the central nervous system, and is thus primarily used for its peripheral effects. tcichemicals.comtcichemicals.com
The administration of scopolamine to rodents reliably induces transient memory and learning impairments, effectively mimicking the cholinergic dysfunction observed in conditions like Alzheimer's disease. mdpi.comkosfaj.orgnih.gov This reversible amnesia model is extensively used for screening and evaluating the efficacy of potential cognitive-enhancing compounds (nootropics). nih.govresearchgate.netfrontiersin.org The model is valued because the induced deficits are reversible, lending itself well to drug discovery screening. researchgate.netnih.gov The cognitive impairment is caused by scopolamine's blockade of muscarinic acetylcholine receptors in the brain, which disrupts neural signaling essential for memory formation. mdpi.com
To quantify the cognitive deficits induced by scopolamine and assess the efficacy of investigational compounds, researchers employ a variety of standardized behavioral tests in rodents. These methodologies are designed to evaluate different facets of memory and learning.
| Assessment Methodology | Description of Test and Cognitive Function Assessed | Supporting Sources |
| Morris Water Maze (MWM) | This test assesses spatial learning and memory. Rodents are placed in a pool of opaque water and must learn the location of a hidden escape platform using spatial cues. Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant. | nih.govmdpi.commdpi.commdpi.comoatext.com |
| Y-Maze / T-Maze | These mazes are used to evaluate spatial working memory. The test is based on the innate tendency of rodents to explore novel environments. Spontaneous alternation, or the tendency to enter a different arm of the maze on consecutive entries, is measured as an indicator of memory function. | neurofit.commdpi.commdpi.comnih.govnih.gov |
| Novel Object Recognition (NOR) | This test evaluates recognition memory. It is based on the principle that rodents will spend more time exploring a novel object than a familiar one. A recognition index is calculated based on the time spent investigating the new versus the old object. | neurofit.comresearchgate.netnih.govnih.gov |
| Passive Avoidance Test | This test measures fear-based learning and memory. Animals learn to avoid an environment where they previously received an aversive stimulus (e.g., a mild foot shock). The latency to re-enter the aversive compartment is used as a measure of memory retention. | neurofit.commdpi.comresearchgate.netscience.gov |
| Barnes Maze | Similar to the MWM, this is a test of spatial learning and memory that is less stressful as it does not involve swimming. Mice learn the location of an escape hole on a circular platform, using visual cues. Measured parameters include latency and number of errors to find the escape hole. | researchgate.net |
The scopolamine-induced amnesia model serves as a critical platform for testing the therapeutic potential of various compounds to reverse cognitive deficits. A wide array of substances, from established Alzheimer's treatments to novel natural and synthetic molecules, have been evaluated for their ability to ameliorate scopolamine-induced memory impairment.
| Investigational Compound | Summary of Preclinical Findings in Scopolamine Model | Supporting Sources |
| Donepezil (B133215) | An acetylcholinesterase inhibitor, consistently reverses scopolamine-induced deficits in tasks like the MWM and hidden maze learning tests. It is often used as a positive control. | neurofit.commdpi.comacs.orgdebiopharm.comnih.gov |
| Galantamine | An acetylcholinesterase inhibitor and allosteric modulator of nicotinic receptors, effectively reverses cognitive deficits in T-maze and other memory tasks. | neurofit.comnih.govnih.govnih.gov |
| Rivastigmine | A cholinesterase inhibitor, has demonstrated properties of reversing scopolamine-induced memory deficits in rats. | nih.govmdpi.comnih.gov |
| Fucoxanthin | A marine carotenoid, was found to reverse scopolamine-induced reductions in BDNF expression and improve performance in the Morris water maze. | mdpi.com |
| Rosiridin | A compound that restored spatial cognitive performance and reduced neuroinflammatory markers in scopolamine-treated rats. | mdpi.com |
| Embelin | This compound showed anti-amnesic effects, improving cholinergic function and increasing acetylcholine levels in the hippocampus of scopolamine-treated rats. | frontiersin.org |
| Sobrerol (NRM-331) | Demonstrated an anti-amnesic effect by enhancing hippocampal cholinergic signaling and improving performance in passive avoidance and MWM tests. | mdpi.commdpi.com |
| Roflumilast | A PDE4 inhibitor, has been studied in combination with donepezil to attenuate scopolamine-induced cognitive impairment. | medpath.comastrazenecaclinicaltrials.com |
| Nicotine | Shown to reverse scopolamine-induced deficits in the T-maze and novel object recognition tasks, highlighting the role of nicotinic receptors. | neurofit.com |
| Memantine | An NMDA receptor antagonist, showed a reversal effect in a methyllycaconitine-induced deficit model but not significantly in the scopolamine model. | nih.gov |
Memory and Learning Assessment Methodologies
Anticonvulsant and Neuroprotective Research in Seizure Models
Preclinical research has explored the role of scopolamine and its derivatives in the context of seizures from two primary angles: as a direct-acting anticonvulsant and neuroprotectant, and as a crucial adjunctive agent in widely used chemical-induced seizure models.
Investigations into its direct effects have shown that the scopolamine moiety possesses significant anticonvulsant and neuroprotective properties. A key study evaluated the effects of scopolamine administered with midazolam (MDZ) in a rat model of nerve agent (soman)-induced status epilepticus that is refractory to benzodiazepines. science.gov In this model, all tested doses of scopolamine were effective in terminating status epilepticus in the majority of animals. science.gov A dose of 30 mg/kg was sufficient to stop seizure activity in all subjects. science.gov
Beyond seizure termination, scopolamine demonstrated considerable neuroprotective effects by reducing neuronal cell death in various brain regions vulnerable to seizure-induced damage. When administered after seizure onset, scopolamine significantly reduced the number of dying neurons (FJB+ cells) in the thalamus and parietal cortex at a dose of 5.6 mg/kg. science.gov At a 10 mg/kg dose, significant protection was observed in the piriform cortex and thalamus. science.gov Higher doses were required to afford protection to the amygdala, indicating a degree of regional specificity in its neuroprotective action. science.gov
Table 1: Neuroprotective Effects of Scopolamine (+ MDZ) in a Rat Model of Soman-Induced Status Epilepticus
| Scopolamine Dose | Brain Region | Outcome | Reference |
|---|---|---|---|
| 5.6 mg/kg | Parietal Cortex | Significantly fewer FJB+ cells compared to saline control. | science.gov |
| 5.6 mg/kg | Thalamus | Significantly fewer FJB+ cells compared to saline control. | science.gov |
| 10 mg/kg | Piriform Cortex | Significantly fewer FJB+ cells compared to saline control. | science.gov |
| 10 mg/kg | Thalamus | Significantly fewer FJB+ cells compared to saline control. | science.gov |
| 30 mg/kg | Amygdala | Significantly fewer FJB+ cells compared to saline control. | science.gov |
| 30 mg/kg | Thalamus | Significantly fewer FJB+ cells compared to saline control. | science.gov |
| 30 mg/kg | Piriform Cortex | Significantly fewer FJB+ cells compared to saline control. | science.gov |
In a separate line of research, this compound plays an indispensable role in preclinical epilepsy studies, particularly in the widely used pilocarpine model of temporal lobe epilepsy. ncats.iogoogle.comcij.gob.mxsigmaaldrich.com Pilocarpine, a potent muscarinic acetylcholine receptor agonist, induces seizures but also causes severe peripheral cholinergic effects. ncats.iogoogle.com In these experimental protocols, this compound is administered prior to pilocarpine. ncats.iogoogle.comcij.gob.mxsigmaaldrich.comscience.govdrugs.comresearchgate.netdrugbank.com As a quaternary ammonium compound, its ability to cross the blood-brain barrier is restricted, allowing it to primarily act on peripheral muscarinic receptors. nih.gov This action effectively inhibits undesirable side effects like excessive salivation and gastrointestinal distress without interfering with the central, seizure-inducing action of pilocarpine, thus refining the animal model. ncats.iosigmaaldrich.com
Modulation of Pain Pathways in Preclinical Settings
The investigation of this compound as a direct modulator of pain pathways in preclinical settings is not extensive, and the role of the cholinergic system in nociception is complex. The central nervous system, particularly at the spinal and supraspinal levels, utilizes cholinergic signaling to modulate pain. wjpmr.com Evidence suggests that activation of muscarinic acetylcholine receptors, specifically M2 and M4 subtypes, can produce analgesic effects. wjpmr.com As a non-selective muscarinic antagonist, scopolamine would be expected to interfere with these endogenous pain-control mechanisms. drugbank.com
Preclinical studies examining the direct effect of the scopolamine moiety on pain perception have yielded nuanced results. One study involving the intrathecal administration of scopolamine in awake rats found that it produced a dose-dependent decrease in the mechanical nociceptive withdrawal threshold. researchgate.net This finding suggests that blocking spinal muscarinic receptors may lead to an increase in pain sensitivity (hyperalgesia) rather than analgesia in the context of mechanical pain. researchgate.net Conversely, the study noted that a different peripherally-acting anticholinergic, N-butyl-scopolamine, could serve as an effective complement for treating visceral pain, highlighting that the specific compound and pain modality are critical variables. researchgate.net
Table 2: Preclinical Findings on Cholinergic Antagonists in Pain Models
| Compound | Administration Route | Pain Model | Observed Effect | Reference |
|---|---|---|---|---|
| Scopolamine | Intrathecal | Mechanical Withdrawal (Rat Tail) | Dose-dependent decrease in nociceptive threshold (hyperalgesia). | researchgate.net |
| Pirenzepine (Selective M1 Antagonist) | Intrathecal | Mechanical Withdrawal (Rat Tail) | Similar effect to scopolamine (hyperalgesia). | researchgate.net |
| N-butyl-scopolamine | Not Specified (Peripheral Action) | Visceral Postoperative Pain | Effective complement for visceral pain relief. | researchgate.net |
Pharmacokinetics and Metabolism Research in Non Human Biological Systems
Absorption and Distribution Studies in Animal Models
As a quaternary ammonium (B1175870) derivative of scopolamine (B1681570), scopolamine methyl nitrate's absorption and distribution are significantly influenced by its chemical structure. nih.govwikidoc.org Being completely ionized and possessing poor lipid solubility, its ability to cross biological membranes is limited. nih.gov
Systemic Exposure and Tissue Distribution
Studies in preclinical species show that systemic absorption of scopolamine methyl nitrate (B79036) after oral administration is generally low and can be inconsistent. nih.govwikidoc.orgdrugbank.com As a class, quaternary ammonium derivatives of alkaloids exhibit a total absorption ranging from 10% to 25%. nih.govwikidoc.orgnih.gov Following oral administration in animal models, the onset of effects is typically observed in about one hour. wikidoc.org
While specific, comprehensive tissue distribution studies in animal models are not extensively detailed in the literature, the physicochemical properties of quaternary ammonium compounds suggest limited distribution to extravascular tissues. fda.gov Its ionized nature restricts its passage into specialized compartments like the central nervous system. nih.gov Research has been conducted in species including rats and dogs to understand its pharmacologic effects. fda.govdrugs.com
| Parameter | Finding in Animal Models | Reference |
|---|---|---|
| Chemical Class | Quaternary ammonium derivative of scopolamine | nih.govwikidoc.org |
| Oral Absorption Rate | Poor and unreliable; 10-25% total absorption | nih.govwikidoc.orgdrugbank.comnih.gov |
| Onset of Action (Oral) | Approximately 1 hour | wikidoc.org |
| Key Species in Studies | Rats, Dogs | fda.govdrugs.com |
Blood-Brain Barrier Permeation Analysis
A defining pharmacokinetic characteristic of this compound is its limited ability to cross the blood-brain barrier (BBB). wikidoc.orgnih.gov This is a direct consequence of its quaternary ammonium structure, which makes it a charged molecule with low lipid solubility, thereby restricting its passage into the central nervous system (CNS). nih.govncats.io
In a study specifically designed to assess this property in rats, the systemic injection of scopolamine methylbromide (a related salt) did not produce central anticholinergic effects on memory, unlike its tertiary amine counterpart, scopolamine hydrobromide. nih.gov The same study used Evans blue dye, which binds to serum albumin, to check for BBB disruption. The absence of dye extravasation into the brain parenchyma of exposed rats further confirmed that the compound does not readily penetrate the BBB. nih.gov This characteristic is fundamental in distinguishing its pharmacological profile from that of scopolamine, as it primarily acts on the peripheral nervous system. nih.gov
Metabolic Pathways and Biotransformation in Preclinical Species
The metabolic fate of this compound in animal models is not well-documented in scientific literature. nih.govwikidoc.orgnih.gov
Identification of Metabolites
There is little specific information available identifying the metabolites of this compound in preclinical species. wikidoc.orgnih.gov While the metabolism of the parent compound, scopolamine, has been studied more extensively and is known to involve conjugation to form glucuronide and sulphide metabolites, it is not confirmed that this compound follows the same pathways. nih.govdrugbank.com
Enzyme Systems Involved in Metabolism
Detailed studies identifying the specific enzyme systems, such as cytochrome P450 (CYP) isoenzymes, responsible for the biotransformation of this compound in animals are lacking in the available research. For the related tertiary amine scopolamine, in vitro studies suggest involvement of the CYP3A subfamily in its oxidative demethylation. nih.govdrugbank.com However, this pathway may not be relevant for the already quaternized this compound.
Elimination Characteristics in Non-Human Subjects
The elimination of this compound from the body involves both renal and fecal routes. nih.govwikidoc.orgmedscape.com Following administration, the absorbed portion of the drug is believed to be primarily excreted in the urine, both as an unchanged drug and potentially as metabolites. nih.govwikidoc.org The significant portion of the drug that is not absorbed after oral administration is eliminated in the feces. nih.govwikidoc.orgmedscape.com
Renal and Biliary Excretion Routes
Studies involving the broader class of quaternary ammonium anticholinergics, including compounds structurally related to this compound, have provided general insights into their excretion pathways in animal models. As a quaternary ammonium compound, this compound's permanent positive charge influences its absorption, distribution, and subsequent elimination.
The primary routes of elimination for methscopolamine (B88490), the active moiety of this compound, are renal and biliary excretion. medicine.com The drug is cleared from the body through both the urine and bile. medicine.com This dual-route elimination is a common characteristic for many quaternary ammonium compounds.
In animal models, the excretion of related anticholinergic drugs has been investigated. For instance, in dogs, some quaternary ammonium compounds have been shown to undergo active secretion into the urine. psu.edu This suggests that the renal handling of this compound may involve more than simple glomerular filtration. Biliary excretion is also a significant pathway for this class of drugs, contributing to their elimination via the feces. medicine.com In studies on dogs, it was noted that for some anticholinergics, hepatic metabolism precedes biliary excretion. researchgate.net While specific studies on this compound are not extensively detailed, it is cautioned that in animals with hepatic or renal disease, the excretion may be impaired, necessitating caution. drugs.comwisc.edu
Excretion Kinetics
The kinetics of excretion for this compound in non-human species have not been extensively detailed in available research. Much of the understanding is extrapolated from studies on related compounds or from general principles of pharmacology for quaternary ammonium anticholinergics.
Following oral administration, the onset of action for methscopolamine is approximately one hour, with a duration of action lasting four to six hours, which provides an indirect measure of its presence and eventual clearance from the body. medicine.com
For the related compound butylscopolamine (B1205263), a study in camels administered intravenously showed a terminal elimination half-life of 2.29 hours and a plasma clearance of 1018.5 mL/h/kg. xiahepublishing.com In greyhound dogs, orally administered butylscopolamine was found to have a long terminal phase in urine with a half-life of approximately 50 hours, which may suggest either enterohepatic recirculation or tissue binding. psu.edu
Studies on another quaternary anticholinergic, glycopyrrolate, in rabbits showed a fast clearance rate of 113 mL/kg/min and a terminal half-life of 2.65 to 3.5 hours after intravenous administration. uoguelph.ca While these data are for related compounds, they provide a potential framework for the expected excretion kinetics of this compound, highlighting the generally rapid clearance of quaternary ammonium anticholinergics from the plasma.
The following table summarizes the available information on the excretion of methscopolamine and related quaternary ammonium anticholinergics in non-human species.
| Compound | Animal Species | Excretion Routes Noted | Kinetic Parameters / Observations |
| Methscopolamine | General (Animal Models) | Urine, Bile, Feces (unabsorbed drug) medicine.commedscape.com | Little is known about the fate and excretion. nih.govdrugbank.com Caution advised in animals with renal or hepatic disease. drugs.comwisc.edu |
| Butylscopolamine | Camels | Not specified | Terminal elimination half-life: 2.29 h; Plasma clearance: 1018.5 mL/h/kg (IV administration). xiahepublishing.com |
| Butylscopolamine | Dogs (Greyhound) | Urine | Long terminal half-life in urine (~50 hours), suggesting potential for enterohepatic recirculation or tissue binding. psu.edu |
| Glycopyrrolate | Rabbits | Not specified | Clearance: 113 mL/kg/min; Terminal half-life: 2.65-3.5 h (IV administration). uoguelph.ca |
Synthetic Chemistry, Biosynthesis, and Structural Analogues Research
Biosynthetic Pathways of Scopolamine (B1681570) (Parent Compound) in Plants
The biosynthesis of scopolamine, a tropane (B1204802) alkaloid, is a complex process that primarily occurs in the roots of several Solanaceae plant species. mdpi.com The pathway begins with the amino acids ornithine and arginine, which are converted to putrescine. mdpi.com Putrescine is then methylated to form N-methylputrescine, a reaction that serves as the first committed step in the biosynthesis of tropane alkaloids. mdpi.com The N-methylputrescine is converted to a N-methyl-Δ¹-pyrrolinium cation, which then condenses with a malonyl-CoA derived intermediate in a reaction catalyzed by a cytochrome P450 enzyme (AbCYP82M3) to form tropinone (B130398). nih.gov
Tropinone stands at a critical branch point. It can be reduced by the enzyme tropinone reductase I (TR-I) to tropine (B42219), the precursor for hyoscyamine (B1674123) and subsequently scopolamine. nih.gov Alternatively, it can be reduced by tropinone reductase II (TR-II) to pseudotropine, which leads to the synthesis of calystegines. nih.gov Tropine undergoes esterification with tropic acid (derived from phenylalanine) to form hyoscyamine. nih.gov The final two steps in the pathway involve the conversion of hyoscyamine into scopolamine. nih.gov
Enzyme Activities and Gene Expression Studies
The regulation of scopolamine biosynthesis is controlled by several key enzymes whose gene expression has been studied extensively. The biosynthesis is compartmentalized, with gene expression for different steps occurring in specific root tissues like the pericycle and endodermis. mdpi.comoup.comoup.com
Putrescine N-methyltransferase (PMT): This enzyme catalyzes the N-methylation of putrescine, a rate-limiting step in the pathway. frontiersin.orgfrontiersin.org The pmt gene is primarily expressed in the roots. frontiersin.org Overexpression of the pmt gene is a key target for metabolic engineering to increase alkaloid production. nih.gov
Tropinone Reductase I (TR-I): TR-I stereospecifically reduces tropinone to tropine. nih.gov Studies in Hyoscyamus niger have shown that the enzyme is located in the endodermis and nearby cortical cells of the root. mdpi.com
CYP80F1 (Littorine Mutase/Monooxygenase): This cytochrome P450 enzyme is involved in the rearrangement of littorine, an intermediate formed during the synthesis of the tropic acid moiety, which eventually esterifies with tropine to form hyoscyamine. mdpi.com
Hyoscyamine 6β-hydroxylase (H6H): This is a crucial bifunctional, α-ketoglutarate-dependent dioxygenase that catalyzes the final two steps of scopolamine synthesis. mdpi.comfrontiersin.org In the first step, it hydroxylates hyoscyamine to produce 6β-hydroxyhyoscyamine. mdpi.comresearchgate.net Subsequently, the same enzyme catalyzes an epoxidation reaction to form the 6,7-epoxide ring of scopolamine. mdpi.comresearchgate.net The epoxidase activity is often the rate-limiting step, which is why many plants accumulate hyoscyamine as their major alkaloid. mdpi.com The h6h gene has been cloned and its overexpression is a primary strategy for converting hyoscyamine-rich plants into scopolamine producers. nih.gov
Table 1: Key Enzymes in Scopolamine Biosynthesis
| Enzyme | Abbreviation | Function | Gene |
|---|---|---|---|
| Putrescine N-methyltransferase | PMT | Catalyzes the first committed step: N-methylation of putrescine. mdpi.com | pmt |
| Tropinone Reductase I | TR-I | Stereospecific reduction of tropinone to tropine. nih.gov | tr-I |
| Littorine Mutase/Monooxygenase | CYP80F1 | Involved in the rearrangement of the tropic acid moiety precursor. mdpi.com | cyp80f1 |
| Hyoscyamine 6β-hydroxylase | H6H | Bifunctional enzyme that converts hyoscyamine to scopolamine via 6β-hydroxyhyoscyamine. mdpi.comfrontiersin.org | h6h |
Metabolic Engineering Approaches for Enhanced Production
Metabolic engineering offers a powerful tool to enhance the production of valuable secondary metabolites like scopolamine. nih.gov By manipulating the expression of key biosynthetic genes, researchers can increase the flux through the pathway towards the desired compound. researchgate.netpnas.org
Hairy root cultures, induced by infection with the soil bacterium Agrobacterium rhizogenes, are a widely used system for producing secondary metabolites synthesized in roots. nih.gov These cultures are known for their rapid growth, genetic and biochemical stability, and their capacity to produce alkaloids at levels comparable to or even higher than the parent plant. nih.gov
Significant success has been achieved by genetically engineering these hairy root cultures. For instance, overexpressing the h6h gene in hairy root cultures of Hyoscyamus muticus resulted in a 100-fold increase in scopolamine. nih.gov A landmark study involved the simultaneous overexpression of both the pmt and h6h genes in Hyoscyamus niger hairy root cultures. mdpi.compnas.org This dual-gene approach led to a significant enhancement in scopolamine accumulation, with the best transgenic line producing 411 mg/L, the highest content reported for a genetically engineered plant system at the time. mdpi.comnih.gov These hairy root systems can be scaled up in bioreactors for potential commercial production. frontiersin.org
Elicitation is a biotechnological strategy that involves the use of "elicitors"—compounds that trigger defense responses in plant cells—to stimulate the production of secondary metabolites. mdpi.com This technique is effective in hairy root cultures and offers advantages such as low cost and simple application. nih.gov Elicitors can be biotic (of biological origin) or abiotic (of non-biological origin). mdpi.com
Biotic Elicitors: Various biotic elicitors have been shown to enhance tropane alkaloid production. Chitosan increased hyoscyamine production by 2.5 to 3-fold in Hyoscyamus muticus hairy roots. frontiersin.org In Brugmansia candida, yeast extract led to a 3-fold increase in the secretion of scopolamine into the culture medium. researchgate.net Bacterial strains of Pseudomonas used as elicitors in Datura stramonium hairy roots enhanced hyoscyamine and scopolamine production by up to 583% and 265%, respectively. frontiersin.org
Abiotic Elicitors: Plant signaling molecules and inorganic ions are common abiotic elicitors. Methyl jasmonate (MJ) is a well-known elicitor that can significantly increase the expression of genes like pmt and h6h. nih.gov In Datura stramonium, treatment with 150 µM MJ led to a 34-fold increase in h6h gene expression and a corresponding boost in alkaloid accumulation. nih.gov Salicylic acid (SA) has been shown to increase scopolamine levels in Scopolia parviflora by inducing h6h expression. nih.gov Metal ions like Ag⁺ and salts such as NaCl have also been reported to improve alkaloid yields in various cultures. frontiersin.orgfrontiersin.org
Table 2: Examples of Elicitation Strategies for Tropane Alkaloid Production
| Elicitor | Type | Plant Culture | Alkaloid(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Methyl Jasmonate (150 µM) | Abiotic | Datura stramonium | Scopolamine, Hyoscyamine | 34-fold increase in h6h expression | nih.gov |
| Pseudomonas strains | Biotic | Datura stramonium Hairy Roots | Hyoscyamine, Scopolamine | 583% & 265% increase, respectively | frontiersin.org |
| Yeast Extract | Biotic | Brugmansia candida Hairy Roots | Scopolamine | 3-fold increase in extracellular levels | researchgate.net |
| Salicylic Acid (SA) | Abiotic | Scopolia parviflora Adventitious Roots | Scopolamine | Increased accumulation | nih.gov |
| Chitosan | Biotic | Hyoscyamus muticus Hairy Roots | Hyoscyamine | 2.5 to 3-fold enhancement | frontiersin.org |
| Hemicellulase (0.5 U/mg) | Biotic | Brugmansia candida Hairy Roots | Hyoscyamine, Scopolamine | 45-200% increase in production | frontiersin.org |
Hairy Root Culture Systems
Chemical Synthesis Methodologies for Scopolamine Methyl Nitrate (B79036)
Scopolamine methyl nitrate is not a naturally occurring compound but a semi-synthetic derivative of scopolamine. drugfuture.commedkoo.com Its synthesis involves the chemical modification of the parent scopolamine molecule. The core of the synthesis is a quaternization reaction. google.com
This process targets the tertiary amine nitrogen atom within the tropane ring of the scopolamine molecule. The synthesis is achieved by reacting scopolamine with a suitable methylating agent, such as a methyl halide (e.g., methyl bromide or methyl iodide). This reaction converts the tertiary amine into a quaternary ammonium (B1175870) cation, specifically a dimethylated scopolammonium ion. The final step involves introducing the nitrate anion (NO₃⁻), typically by using a silver nitrate salt to precipitate the halide and leave the desired nitrate salt in solution, or through ion exchange chromatography. This results in the formation of this compound, a quaternary ammonium salt. medkoo.comgoogle.com A patent describes a general method where the quaternization reaction is carried out in the presence of an alkaline substance like carbonate or bicarbonate. google.com
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel derivatives of this compound focus on modifying the chemical structure to potentially alter its pharmacological properties. Research in this area often involves modifying the quaternary ammonium group.
The synthetic strategy for creating such derivatives is based on the same quaternization reaction used to produce this compound itself. google.com Instead of using a simple methylating agent, various other alkylating or alkenylating agents can be employed. A patented method describes the reaction of scopolamine with different halogenated hydrocarbons or halogenated olefins in the presence of a base. google.com This allows for the introduction of a wide variety of functional groups onto the nitrogen atom, creating a library of novel scopolamine-based quaternary ammonium compounds. Each of these new cationic structures could then be paired with a nitrate anion to produce a series of novel this compound derivatives, each with a unique substituent on the nitrogen atom.
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship of this compound is intrinsically linked to its function as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). scbt.comnih.gov The key structural features governing its activity are the quaternary ammonium head, the ester linkage, and the tropic acid moiety.
The defining feature of this compound is the quaternization of the nitrogen atom in the tropane ring. This permanent positive charge is crucial for its interaction with the anionic site of the muscarinic receptor. Unlike its tertiary amine precursor, scopolamine, the methyl nitrate derivative has restricted ability to cross the blood-brain barrier, leading to a more pronounced peripheral action. chemimpex.comnih.gov
SAR studies often utilize [³H]N-methylscopolamine ([³H]NMS), a radiolabeled version of the compound, to investigate binding affinities and interactions at mAChRs. semanticscholar.org Research has shown that modifications to the chemical structure can significantly alter the compound's binding characteristics. For instance, the nature of the ester group and the substituents on the tropic acid portion of the molecule are critical for receptor affinity and selectivity.
Allosteric modulators can also influence the binding of this compound. Studies have identified compounds that act as positive allosteric modulators (PAMs), enhancing the binding of N-methylscopolamine to the M2 muscarinic receptor. pnas.orgpnas.org For example, a structure-based drug design effort led to the discovery of a PAM, compound '628, which increased the binding affinity of N-methylscopolamine and slowed its dissociation from the M2 receptor. pnas.orgpnas.org This highlights that the interaction is not solely dependent on the orthosteric site where acetylcholine binds, but can also be influenced by ligands binding to a separate, allosteric site. semanticscholar.orgnih.gov
The table below summarizes findings from SAR studies involving allosteric modulation of N-methylscopolamine (NMS) binding at the M2 mAChR.
| Compound/Modulator | Effect on [³H]NMS Binding | Receptor Subtype Focus | Key Finding |
| Gallamine | Negative Allosteric Modulator (NAM) pnas.orgpnas.org | M2 mAChR | Substantially reduces the specific binding of [³H]NMS. pnas.orgpnas.org |
| LY2033298 | Weak NAM pnas.orgpnas.org | M2 mAChR | Has a small negative allosteric effect on the radioligand. pnas.orgpnas.org |
| Compound '628 | Positive Allosteric Modulator (PAM) pnas.orgpnas.org | M2 mAChR | Enhances binding of NMS and slows its dissociation rate by 50-fold. pnas.orgpnas.org |
| Caracurine V Derivatives | Allosteric Modulators nih.gov | M2 mAChR | Inhibit dissociation of [³H]NMS, with potency influenced by the nature of alkyl groups. nih.gov |
Exploration of Isomeric and Stereochemical Variants
The stereochemistry of this compound is a critical determinant of its pharmacological activity. The parent molecule, scopolamine, is typically the (S)-(-)-hyoscine isomer, which is significantly more potent than its (R)-(+)-counterpart. nih.govmdpi.com This stereoselectivity arises from the specific three-dimensional arrangement required for optimal interaction with the chiral environment of the muscarinic receptor. nih.gov
The quaternization of scopolamine to form this compound introduces a new layer of complexity. The addition of the methyl group to the nitrogen atom can theoretically result in different stereoisomers, known as atropisomers, due to hindered rotation around the N-C bond, although this is not typically a major focus in the context of this specific molecule. The primary stereochemical considerations remain with the chiral centers in the scopine (B3395896) and tropic acid moieties.
The pharmacological action of tropane alkaloids is known to be stereoselective. nih.gov For the related compound hyoscyamine, the S-(–)-isomer is estimated to be 30–300 times more potent than the R-(+)-isomer. nih.govmdpi.com This significant difference in potency underscores the importance of stereochemical purity in the synthesis and application of these compounds. While scopolamine retains its stereochemical integrity better than hyoscyamine, ensuring the correct isomeric form is crucial for its activity. ptfarm.pl
Research into isomeric variants often involves the synthesis and evaluation of both enantiomers to confirm that the biological activity resides primarily in one isomer. The synthesis of radiolabeled scopolamine, such as [¹¹C]scopolamine, from its precursor norscopolamine, allows for in vivo imaging studies to explore the distribution and receptor binding of the specific isomer. umich.edu
The table below outlines the key stereochemical features and their significance.
| Isomeric Feature | Description | Significance |
| Tropic Acid Moiety | The esterifying acid, (S)-tropic acid, has a chiral center. | The (S)-configuration is essential for high-potency binding to muscarinic receptors. nih.govmdpi.com |
| Scopine Base | The bicyclic tropane alkaloid base contains multiple chiral centers. | The specific stereochemistry of the scopine ring system is crucial for the overall conformation and receptor fit. |
| Overall Enantiomer | The active form is (-)-scopolamine (B92485) methyl nitrate. scbt.com | The pharmacological potency is highly dependent on this specific enantiomer. nih.gov |
Advanced Analytical Methodologies for Scopolamine Methyl Nitrate Research
Chromatographic Techniques for Detection and Quantification
Chromatography remains the cornerstone for the separation and quantification of scopolamine (B1681570) methyl nitrate (B79036) from complex matrices. The choice of technique is often dictated by the sample matrix, required sensitivity, and the analytical objective, whether it is for routine quality control or trace-level research.
High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method for the analysis of scopolamine methyl nitrate. osha.govnih.gov Its application is particularly prominent in pharmaceutical analysis for purity assessment and quantification in final products. avantorsciences.comtcichemicals.comchemimpex.com
A partially-validated method developed by the OSHA Salt Lake Technical Center highlights a practical approach for its quantification. osha.gov In solution, this compound dissociates into the methylscopolamine cation and the nitrate anion. osha.gov The analytical method uses UV detection at 217 nm, a wavelength where both ions exhibit an absorbance response. osha.gov To ensure specificity, quantification is based on the methylscopolamine peak, which circumvents potential interference from environmental nitrate contaminants. osha.gov The mean extraction efficiency for this method was reported to be 99.6%. scbt.com Research has also documented HPLC methods for the simultaneous determination of methscopolamine (B88490) nitrate alongside other active ingredients in tablet formulations. nih.govtcichemicals.com One such method utilized two UV absorbance detectors in series to resolve the compounds. tcichemicals.com
Table 1: Example of HPLC Method Parameters for this compound Analysis This table is generated based on data from a partially validated method.
| Parameter | Specification | Citation |
| Column | Eclipse XDB-C18, 3.5µm, 150 × 4.6-mm | osha.gov |
| Mobile Phase | 20 mM methanesulfonic acid in deionized water | osha.gov |
| Detector | UV Detector | osha.gov |
| Wavelength | 217 nm | osha.gov |
| Quantitation Limit | 0.27 µ g/sample | osha.gov |
| Detection Limit | 0.08 µ g/sample | osha.gov |
| Recovery at RQL | 96.5% | osha.gov |
The direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the compound's nature as a non-volatile salt. However, GC-MS serves a critical, albeit indirect, role in its analysis. It can be employed to confirm the identity or purity of the analyte peak initially separated by HPLC. osha.gov
Research on the related compound, scopolamine, reveals significant thermal instability in the high-temperature GC inlet, leading to degradation products. mdpi.com This thermal lability suggests that this compound would likely undergo similar or even more complex degradation. Therefore, successful GC-MS analysis would likely necessitate a derivatization step to create a more volatile and thermally stable analogue, or the use of specialized techniques such as pyrolysis-GC-MS. Standard GC-MS methods may inadvertently detect the degradation products, which could indicate the presence of the parent compound if interpreted correctly. mdpi.com
Miniaturization of chromatographic systems has led to the development of nano Liquid Chromatography (nano LC), a technique that offers advantages for in-situ or field analysis where sample volume is limited. Research into the analysis of the parent compound, scopolamine, has demonstrated the utility of portable nano LC systems. researchgate.netnih.gov One study detailed a portable nano LC method with UV detection for the rapid analysis of scopolamine in beverages. researchgate.netnih.gov Such developments for related tropane (B1204802) alkaloids showcase the potential of nano LC to be adapted for this compound research, offering a powerful tool for on-site testing and analysis in resource-limited environments. researchgate.net
Table 2: Performance of a Portable nano-LC Method for Scopolamine Analysis This table is based on data from research on the parent compound, scopolamine, and indicates the potential capabilities of the technology.
| Parameter | Value | Citation |
| Detection Wavelength | 255 nm | nih.gov |
| Limit of Detection (LOD) | 100 µg/mL | nih.gov |
| Linear Working Range | 250-2000 µg/mL | nih.gov |
| Precision (RSD) | ≤ 8% | nih.gov |
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of this compound.
UV-Visible Spectroscopy: As a quantitative tool, UV-Visible spectroscopy is most often used as a detection method coupled with liquid chromatography. osha.gov The nitrate group and the methylscopolamine moiety both absorb in the UV range, with a notable response at 217 nm that is effective for quantification. osha.gov
Mass Spectrometry (MS): Mass spectrometry is the definitive method for confirming the molecular weight and structure of a compound. When coupled with GC or LC, it provides identification of the separated analyte. osha.gov For scopolamine, intense mass spectral peaks have been identified at m/z values of 94, 138, and 154. nih.gov MS is crucial for identifying degradation products and for metabolic studies. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (e.g., ¹H NMR, ¹³C NMR) is a primary technique for the unequivocal structural characterization of organic molecules. For this compound, NMR would be used to confirm the integrity of the tropane skeleton, the presence and position of the ester, and importantly, to verify the N-methyl quaternization, distinguishing it from its tertiary amine precursor, scopolamine.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present within a molecule. For this compound, an IR spectrum would reveal characteristic absorption bands for the ester carbonyl (C=O) group, ether (C-O-C) linkages, and hydroxyl (-OH) group, as well as distinct bands associated with the nitrate (NO₃⁻) counter-ion.
Development of Novel Sensor Technologies for Research Applications
The demand for rapid, on-site, and sensitive detection methods has spurred research into novel sensor technologies. These devices offer alternatives to traditional, lab-based chromatographic techniques. researchgate.net
A notable development is a colorimetric sensor for scopolamine detection. researchgate.netnih.gov This sensor is based on potassium permanganate (B83412) (KMnO₄) entrapped within a polydimethylsiloxane (B3030410) (PDMS) matrix. researchgate.net When exposed to a sample containing scopolamine under basic conditions, the permanganate is released and reacts with the analyte, causing a distinct color change that can be correlated to its concentration. researchgate.netnih.gov This system can be expanded into a bicolorimetric device by incorporating the reagent 1,2-naphtoquinone-4-sulfonate (NQS). researchgate.netnih.gov
More advanced research has focused on electrochemical sensors, which are known for their high sensitivity, portability, and suitability for in-situ measurements. researchgate.netacs.org A highly selective and sensitive electrochemical sensor has been proposed for scopolamine detection that utilizes a molecularly imprinted polymer (MIP) assisted by functionalized gold nanoclusters. researchgate.net MIPs are "plastic antibodies" that are created with a template molecule—in this case, scopolamine—leaving behind a cavity that is sterically and chemically complementary to the analyte, thus ensuring high selectivity. researchgate.net
Table 3: Characteristics of Novel Sensor Technologies for Tropane Alkaloid Analysis This table is based on data from research on the parent compound, scopolamine, and demonstrates the capabilities of these emerging technologies.
| Sensor Type | Principle | Key Performance Metric | Citation |
| Colorimetric Sensor | KMnO₄ in PDMS | LOD: 108 µg/mL | nih.gov |
| Electrochemical Sensor | Molecularly Imprinted Polymer | High Selectivity and Sensitivity | researchgate.net |
Colorimetric Detection Systems
Colorimetric detection offers a visual and often rapid means of identifying and quantifying target analytes. For tropane alkaloids like scopolamine and its derivatives, these methods typically rely on a chemical reaction that produces a colored product, the intensity of which is proportional to the analyte's concentration.
One advanced approach involves the use of nanosensors. An optical nanosensor utilizing a nano-Dragendorff's reagent has been fabricated for the detection of scopolamine. researchgate.net This system operates on the principle that the alkaloid reacts with the reagent to produce a distinct color change, which can be measured spectrophotometrically. researchgate.net All experiments for this particular nanosensor were conducted at a wavelength of 360 nm, at room temperature, and a pH of 7. researchgate.net The sensor demonstrated a linear response for scopolamine over a concentration range of 0.65 to 19.63 µg/mL, with a calculated limit of detection (LOD) of 0.19 µg/mL. researchgate.net A key advantage of this nanosensor is its reusability; it can be regenerated with ethanol, returning it to its original state for subsequent measurements. researchgate.net
Historically, comparative studies have evaluated colorimetric methods alongside other techniques like polarography and gas chromatography for the quantitative determination of scopolamine in pharmaceutical preparations. nih.govnih.gov While these studies often favored chromatographic methods for routine analysis due to higher precision and the ability to resolve complex mixtures, colorimetric assays remain valuable for their simplicity and potential for on-site screening. nih.govnih.govechemi.com
Table 1: Performance of a Nanosensor-Based Colorimetric System for Scopolamine
| Method/Reagent | Wavelength | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Key Feature |
|---|
Electrochemical Biosensors
Electrochemical biosensors represent a frontier in chemical detection, offering high sensitivity, selectivity, and the potential for miniaturization and real-time analysis. researchgate.netnih.gov These devices couple a biological recognition element (like an antibody, enzyme, or synthetic receptor) with an electrochemical transducer. nih.gov
A significant development in this area is the creation of sensors based on Molecularly Imprinted Polymers (MIPs). researchgate.netmdpi.com MIPs are synthetic materials engineered to have cavities that specifically match the size and shape of a target molecule, mimicking natural biological receptors. researchgate.netmdpi.com A highly selective and sensitive electrochemical sensor for scopolamine has been developed using a functionalized gold nanoclusters-assisted MIP. researchgate.net This type of sensor can overcome the lack of selectivity often seen with standard electrochemical methods when analyzing complex samples. researchgate.net The benefits of MIP-based sensors include their durability, reusability, and low manufacturing cost. mdpi.com
Another advanced electrochemical approach is the use of aptasensors. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets. An electrochemical aptasensor has been noted for its potential in detecting scopolamine in samples like beverages and urine. dntb.gov.ua These biosensors offer high specificity and can be integrated into portable devices for on-site analysis. mdpi.com
Table 2: Advanced Electrochemical Biosensors for Scopolamine Detection
| Sensor Type | Recognition Element | Detection Principle | Application/Matrix | Reference |
|---|---|---|---|---|
| Electrochemical Sensor | Molecularly Imprinted Polymer (MIP) with Gold Nanoclusters | Measures changes in electrical properties upon binding | Real samples | researchgate.net |
Sample Preparation and Extraction Protocols for Diverse Research Matrices
The reliability of any analytical measurement is heavily dependent on the sample preparation and extraction protocol. The goal is to efficiently isolate the target analyte, this compound, from the sample matrix while removing potential interferences.
Air Samples: For the analysis of this compound in workplace air, a validated method has been established by the Occupational Safety and Health Administration (OSHA). osha.gov Samples are collected by drawing a known volume of air through glass fiber filters (GFF). osha.gov The extraction is performed using a solution of 20 mM methanesulfonic acid in deionized water. osha.gov The filters are transferred to vials with the extraction solvent and agitated for 30 minutes on a lab shaker. osha.gov This method demonstrates high efficiency, with a mean extraction efficiency of 99.6% for samples stored overnight at ambient temperature. osha.gov For longer-term storage before analysis, refrigeration is recommended, as a 15-day study showed an average recovery of 93.6% for refrigerated samples compared to 86.4% for those stored at ambient temperature. osha.gov The subsequent analysis is typically performed by liquid chromatography with a UV detector. osha.gov
Plant Material: Tropane alkaloids are naturally produced by plants of the Solanaceae family. researchgate.net Extracting scopolamine and its derivatives from complex plant matrices requires robust procedures. A study comparing different methods found that a combined approach of ultrasound-assisted extraction and a 24-hour static extraction using ethyl acetate, followed by multiple liquid-liquid extraction (LLE) steps, was the most effective for isolating scopolamine from Datura stramonium leaves. researchgate.net However, the absolute recovery for scopolamine with this method ranged from 52% to 73%, depending on the initial concentration, highlighting the challenges of extraction from such complex biological matrices. researchgate.net
Table 3: Example Extraction Protocols for Scopolamine and its Salts
| Research Matrix | Extraction Protocol | Key Parameters | Extraction Efficiency / Recovery |
|---|---|---|---|
| Air (on Glass Fiber Filter) | Solid-Liquid Extraction | Solvent: 20 mM methanesulfonic acid in DI water; Technique: 30 min on lab shaker | 99.6% osha.gov |
Table 4: Compound Names Mentioned in this Article
| Name Used in Article | Additional Names / Synonyms |
| This compound | Methscopolamine Nitrate scbt.com, Hyoscine methyl nitrate scbt.com |
| Scopolamine | Hyoscine medchemexpress.com |
| Atropine (B194438) | |
| Methanesulfonic acid | |
| Ethyl acetate |
Research Methodologies and Experimental Design Considerations
In Vitro Assay Development and Validation
In vitro assays are fundamental for characterizing the pharmacological profile of scopolamine (B1681570) methyl nitrate (B79036) at the molecular and cellular levels. These assays allow for a detailed investigation of its interaction with specific targets, primarily muscarinic acetylcholine (B1216132) receptors (mAChRs).
Receptor binding assays are employed to determine the affinity and selectivity of scopolamine methyl nitrate for various receptor subtypes. Radioligand binding is a common technique used for this purpose.
In these assays, a radiolabeled ligand, typically [N-methyl-3H]scopolamine ([3H]NMS), is used to label muscarinic receptors in tissue homogenates (e.g., from rat brain regions like the cortex, hippocampus, or striatum) or in cell lines engineered to express specific human muscarinic receptor subtypes (M1-M5). nih.gov The principle of the assay involves measuring the displacement of the radioligand by increasing concentrations of the unlabeled compound being tested, in this case, this compound.
The data generated from these competition experiments are used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. While scopolamine itself is a non-selective muscarinic antagonist, binding assays reveal subtle differences in affinity across the five subtypes. dergipark.org.tr For instance, studies on the parent compound and related antagonists show high affinity for all muscarinic receptor subtypes. dergipark.org.tr The binding of [3H]NMS is saturable, reversible, and stereospecific. nih.gov
Validation of these assays involves ensuring that the binding is specific to the receptor of interest. This is typically achieved by demonstrating that the radioligand binding can be displaced by known muscarinic antagonists (like atropine) but not by compounds that act on other receptor systems. nih.gov The assay conditions, such as pH, temperature, and incubation time, are optimized to ensure reliable and reproducible results.
Table 1: Representative Binding Affinities of Muscarinic Antagonists
Note: Data represents a range of reported pKi values from various mammalian species and experimental conditions. pKi is the negative logarithm of the Ki value. Data adapted from Caulfield & Birdsall (1998).
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For this compound, these assays confirm its antagonist activity at muscarinic receptors.
Commonly used functional assays involve cell lines, such as Chinese Hamster Ovary (CHO) cells, stably transfected to express a single subtype of muscarinic receptor (e.g., M1-CHO cells). ekb.eg The activation of Gq-coupled receptors like M1, M3, and M5 leads to an increase in intracellular calcium ([Ca2+]i) and the production of inositol (B14025) phosphates (IPs). Assays are designed to measure these second messenger signals.
One such assay is the IP-One assay, which measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of the IP3 signaling cascade. In a typical experiment, cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of the antagonist (this compound). The ability of the antagonist to inhibit the agonist-induced IP1 production is quantified, and an IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined. A study comparing an IP-One assay to an intracellular calcium assay in M1-CHO cells found that (-)-Scopolamine (B92485) methyl nitrate had an IC50 of 0.001 µM in the IP-One assay and 0.012 µM in the calcium assay. ekb.eg
Validation of these functional assays includes confirming the appropriate signaling pathway is being measured and ensuring the response is specific to the receptor of interest. For example, the agonist-induced response should be blocked by known muscarinic antagonists. The assay is optimized for factors like cell density, agonist concentration (typically around the EC80), and incubation time to ensure a robust and reproducible signal window. ekb.eg
Table 2: Functional Antagonist Activity of (-)-Scopolamine Methyl Nitrate in M1-CHO Cells
Data from a study comparing functional assays for Gq-coupled GPCRs. ekb.eg
Receptor Binding Assays (e.g., Radioligand Binding)
Design of Preclinical In Vivo Studies
Preclinical in vivo studies are essential for understanding the physiological and behavioral effects of this compound. These studies are often designed to leverage its peripherally restricted action as a control for centrally acting anticholinergics like scopolamine hydrobromide.
The most common animal models used in research involving this compound are rodents, specifically rats and mice. The choice of species and strain can depend on the specific research question. For example, Wistar or Sprague-Dawley rats are frequently used in models of cognitive dysfunction. ajpp.inthno.org
This compound is often used in two main types of animal models:
As a negative control: In studies investigating the central effects of scopolamine (e.g., on learning and memory), this compound is administered to a control group. Since it does not readily cross the blood-brain barrier, any observed behavioral changes in the scopolamine hydrobromide group that are absent in the this compound group can be attributed to central cholinergic blockade. ekb.egresearchgate.net For example, studies have shown that scopolamine hydrobromide impairs performance in memory tasks, whereas this compound has little to no effect. researchgate.net
To block peripheral cholinergic effects: In some models, such as pilocarpine-induced seizures, a high dose of a muscarinic agonist is needed to produce the desired central effect (seizures). This can lead to excessive peripheral cholinergic side effects. In these cases, animals are pre-treated with this compound to block these peripheral effects without interfering with the central action of the agonist. nih.govnih.gov
Characterization of these models involves confirming the expected physiological and behavioral outcomes. For instance, in cognitive models, baseline performance in behavioral tasks is established before drug administration. In seizure models, the occurrence and severity of seizures are monitored and scored using established scales like the Racine scale. nih.gov
A variety of behavioral tests are used to assess the effects of this compound, particularly in the context of learning and memory research where it serves as a control.
Morris Water Maze (MWM): This is a widely used test for spatial learning and memory that is dependent on the hippocampus. mdpi.com In this task, animals must learn the location of a hidden platform in a pool of opaque water, using spatial cues around the room. Scopolamine hydrobromide administration typically increases the time (escape latency) it takes for a rat to find the platform, while this compound does not produce this deficit, confirming the central nature of spatial memory impairment. researchgate.netresearchgate.net
Y-Maze Test: This task assesses spatial working memory by measuring the willingness of rodents to explore a novel arm of a maze over a familiar one. Spontaneous alternation, the tendency to enter a different arm of the maze on consecutive entries, is used as a measure of memory. Scopolamine-induced amnesia models show a significant decrease in the percentage of spontaneous alternations, an effect not typically seen with peripherally acting this compound.
Novel Object Recognition (NOR) Test: This test relies on a rodent's innate preference for novelty to assess recognition memory. Animals are familiarized with two identical objects and later tested with one familiar and one novel object. A reduction in the time spent exploring the novel object is indicative of a memory deficit. Scopolamine hydrobromide impairs this recognition memory, an effect that can be quantified by a discrimination index.
Table 3: Representative Findings from Behavioral Studies Using Scopolamine-Induced Amnesia Models in Rodents
Following behavioral testing, animal tissues, particularly from specific brain regions like the hippocampus and cortex, are often collected for further analysis. These analyses help to elucidate the underlying neurobiological mechanisms of action.
Neurochemical Analysis: High-performance liquid chromatography (HPLC) is a common method used to quantify the levels of neurotransmitters and their metabolites. In studies of cognitive impairment, researchers often measure levels of acetylcholine (ACh), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). ajpp.in For example, studies have shown that scopolamine-induced dementia models in rats exhibit significant decreases in norepinephrine and increases in dopamine in both the cortex and hippocampus. ajpp.in Specifically, one study reported a 30.69% decrease in hippocampal norepinephrine and a 44.49% increase in hippocampal dopamine following scopolamine treatment. ajpp.in Another key measurement is the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. Scopolamine models of dementia often show an increase in AChE activity, and one study documented a 29.76% increase in the cortex of scopolamine-treated rats. ajpp.in
Oxidative Stress Markers: The brain is highly susceptible to oxidative stress, which has been implicated in neurodegenerative diseases. Therefore, researchers often measure markers of oxidative damage and antioxidant defense. Common assays include measuring levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the levels or activity of endogenous antioxidants like reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT). In scopolamine-induced dementia models, an increase in MDA and a decrease in GSH, SOD, and CAT are often observed in brain tissues. ajpp.in For instance, a study in rats showed that scopolamine treatment led to an 84.07% increase in hippocampal MDA and a 17.50% decrease in hippocampal GSH. ajpp.in
Molecular Biological Analyses: Techniques like real-time quantitative polymerase chain reaction (RT-qPCR) and Western blotting can be used to measure changes in gene and protein expression, respectively. These analyses can target inflammatory markers (e.g., TNF-α, IL-1β), glial activation markers (e.g., glial fibrillary acidic protein - GFAP), and molecules involved in synaptic plasticity. researchgate.net Immunohistochemistry can also be used to visualize the localization and expression of these proteins within the brain tissue.
Table 4: Representative Neurochemical and Oxidative Stress Changes in the Hippocampus of Scopolamine-Treated Rats
Behavioral Phenotyping Techniques (e.g., Maze Tests)
Computational and In Silico Approaches
Computational methods are pivotal in elucidating the molecular interactions and predicting the activity of this compound. These in silico techniques provide a framework for understanding its mechanism of action at a granular level, guiding further experimental work. The active component of this compound is its cation, N-methylscopolamine, which is the entity typically studied in these computational models.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as N-methylscopolamine, and its target receptor.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. iucr.org This method is crucial for identifying the correct position of ligands within the binding pocket of a protein and estimating the binding affinity. rsc.org For this compound, docking studies primarily focus on its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs) involved in numerous physiological processes. nih.gov
A notable study combined homology modeling, molecular docking, and MD simulations to investigate the binding of N-methylscopolamine (NMS) to the human M3 muscarinic receptor (M3R). nih.gov Researchers first constructed a three-dimensional model of the M3R and then docked the NMS molecule into the orthosteric binding site. nih.gov This initial model was then embedded in a simulated lipid bilayer and refined using extended MD simulations, which simulate the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamics of their interaction. nih.gov This combined approach suggested that specific amino acid residues, namely F222 (in an extracellular loop) and T235 (at the edge of a transmembrane helix), are important for recognizing and binding NMS. nih.gov
Similar computational strategies have been employed to study NMS interactions with other muscarinic receptor subtypes, such as the M2 receptor, to understand the structural basis for ligand selectivity. upc.edu The effect of different ligands, including N-methylscopolamine and tiotropium, on the accuracy of M3 receptor models has also been evaluated using these methods. upc.edu Furthermore, the binding of NMS can be influenced by other molecules; for instance, cholesterol depletion in cell membranes has been shown to reduce the binding affinity of NMS to M1, M2, and M3 receptors, an effect that can be explored through advanced simulation techniques. mdpi.com
| Target Receptor | Computational Method | Key Findings | Reference(s) |
| Human M3 Muscarinic Receptor | Homology Modeling, Molecular Docking, MD Simulations | Identified key interacting residues (F222, T235) for N-methylscopolamine binding. | nih.gov |
| Human M2 Muscarinic Receptor | Homology Modeling, MD Simulations | Used N-methylscopolamine as a ligand to refine the 3D model of the receptor. | upc.edu |
| M1, M2, M3 Muscarinic Receptors | Molecular Docking | Investigated the influence of membrane cholesterol on N-methylscopolamine affinity. | mdpi.com |
| M1 Muscarinic Receptor | Molecular Modeling, Induced-fit Docking | Used in displacement assays with [3H]N-methylscopolamine to explore ligand binding modes. | mdpi.com |
This table summarizes key computational studies involving N-methylscopolamine, the active cation of this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.org These models are instrumental in drug design, allowing for the prediction of a compound's activity before it is synthesized. aip.org
In the context of muscarinic antagonists like this compound, QSAR studies correlate various molecular descriptors with experimentally determined binding affinities or functional activities. osti.govnih.gov A general QSAR model for M1-AChR antagonists was constructed using multiple linear regression (MLR), which establishes a linear relationship between the biological activity (pKi values) and several molecular descriptors. rsc.org
Key descriptors used in building such models include:
Interaction Energy (E_inter): The energy of the interaction between the ligand and the receptor, calculated via docking. rsc.org
Lipophilicity (e.g., MlogP, ilogP): A measure of a molecule's ability to dissolve in fats or lipids, which influences its ability to cross cell membranes. rsc.org
Topological and Geometrical Descriptors: These include properties like the fraction of sp3 hybridized carbons (fCsp3), the number of rotatable bonds (NRB), molecular volume, and distances between specific atoms. rsc.orgosti.gov
Electronic Descriptors: Properties such as hydrogen bond donor and acceptor propensities can be critical for predicting ligand efficacy. aip.org
For a series of muscarinic antagonists, it was found that the biological activity was significantly related to the distance between the carbonyl oxygen and the quaternary nitrogen of the pharmacophores. osti.gov However, descriptors like molecular volume and connectivity did not show a direct correlation in that specific study. osti.gov While scopolamine itself has been included in large datasets for developing broad QSAR models, detailed QSAR studies focusing specifically on a series of this compound analogs are not prominently documented in the reviewed literature. The principles, however, remain directly applicable for predicting the antagonistic activity of new, structurally related compounds.
| Descriptor Type | Example Descriptor | Relevance to Muscarinic Antagonists | Reference(s) |
| Thermodynamic | Interaction Energy (E_inter) | Predicts the strength of the ligand-receptor binding. | rsc.org |
| Lipophilicity | MlogP, ilogP | Relates to membrane permeability and overall pharmacokinetics. | rsc.org |
| Structural/Geometrical | Fraction of sp3 carbons (fCsp3), Interatomic distances | Defines the 3D shape and flexibility of the molecule, which must be complementary to the binding site. | rsc.orgosti.gov |
| Electronic | Hydrogen bond propensities | Determines the specific electronic interactions (e.g., hydrogen bonds) with receptor residues. | aip.org |
This table lists common descriptor types used in QSAR modeling for muscarinic receptor antagonists.
Molecular Docking and Dynamics Simulations
Methodological Challenges and Limitations in this compound Research
Research on this compound faces several methodological challenges, ranging from analytical chemistry to fundamental pharmacology.
A significant analytical challenge arises from the compound's chemical nature. This compound is a salt that dissociates in most soluble solvents. osha.gov During analysis by liquid chromatography, this results in two separate peaks: one for the methylscopolamine cation and one for the nitrate anion. osha.gov Because nitrate is a common environmental and laboratory contaminant, its peak cannot be reliably used for quantification. osha.gov Therefore, analytical methods must be validated to quantify the compound based solely on the methylscopolamine peak. osha.gov
Sample stability presents another limitation. A study on the storage of this compound on air sampling filters found that samples stored at ambient temperature showed significant degradation over 15 days, with an average recovery of only 86.4%. osha.gov In contrast, refrigerated samples had a much higher average recovery of 93.6%. osha.gov This indicates that strict temperature control during sample storage and transport is crucial to ensure accurate quantification and prevent underestimation of the compound's concentration. osha.gov
From a pharmacological perspective, a primary limitation in the research and development of muscarinic antagonists is the high degree of similarity in the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5). iucr.orgfrontiersin.org This structural conservation makes it exceedingly difficult to design antagonists that are highly selective for a single subtype. acs.org Non-selective agents like scopolamine can lead to a wide range of effects, complicating the interpretation of experimental results and potentially causing unwanted side effects in therapeutic applications. frontiersin.orgmdpi.com While computational approaches are being used to exploit subtle differences between receptor subtypes, achieving high selectivity remains a major challenge in the field. iucr.org
Future Directions and Emerging Research Avenues for Scopolamine Methyl Nitrate
Unexplored Molecular Targets and Pathways
While the primary mechanism of scopolamine (B1681570) methyl nitrate (B79036) involves the blockade of muscarinic acetylcholine (B1216132) receptors, future research is aimed at identifying and characterizing its effects on other molecular targets and signaling pathways. chemimpex.comdrugbank.com As a quaternary ammonium (B1175870) anticholinergic muscarinic receptor antagonist, its peripheral action is a key area of investigation. google.com
Current research suggests that scopolamine and its derivatives may influence neurotransmitter systems beyond the cholinergic system. For instance, studies on scopolamine have shown it can increase glutamate (B1630785) release, which may be relevant to its potential antidepressant-like effects. researchgate.net Future investigations could explore whether scopolamine methyl nitrate, despite its limited ability to cross the blood-brain barrier, has subtle or indirect effects on central nervous system pathways, particularly in conditions where the blood-brain barrier integrity may be compromised. chemimpex.com
Furthermore, the interaction of this compound with other receptor types or ion channels remains a relatively unexplored area. Research into its potential off-target effects could reveal novel therapeutic applications or provide a more comprehensive understanding of its pharmacological profile. The influence of this compound on inflammatory pathways and cytokine modulation also presents a promising, yet underexplored, avenue for research. acs.org
Novel Preclinical Model Development
The development of more sophisticated and relevant preclinical models is crucial for advancing our understanding of this compound. Traditional animal models have been instrumental, but there is a growing need for models that more accurately recapitulate human disease states and physiological responses. google.com
For instance, in the context of neurodegenerative diseases like Alzheimer's, where cholinergic deficits are a key feature, animal models that incorporate the peripheral actions of quaternary ammonium anticholinergics could provide new insights. google.com The use of scopolamine to induce cognitive deficits in animal models is a standard practice; however, developing models that specifically assess the peripheral component of cholinergic dysfunction and the role of peripherally restricted antagonists like this compound is a key future direction. wikipedia.org
The pilocarpine-induced status epilepticus model in rats, which utilizes this compound to mitigate peripheral cholinergic effects, serves as an example of a specialized preclinical model. springermedizin.de Future models could involve human-derived organoids or "lab-on-a-chip" systems to study the effects of this compound on specific human tissues and cell types in a more controlled and high-throughput manner. The development of such models would be particularly valuable for investigating its effects on gastrointestinal motility and secretion. nih.gov
Advanced Synthetic Strategies for Enhanced Analogues
While scopolamine is naturally derived, the synthesis of scopolamine and its analogues, including this compound, remains a significant area of research. swri.org Advanced synthetic strategies are being explored to create novel analogues with enhanced properties, such as greater target selectivity, longer duration of action, or improved metabolic stability. capes.gov.brmdpi.com
One area of focus is the development of "soft anticholinergics," which are designed to have a predictable and controlled metabolism to inactive derivatives, thereby minimizing systemic side effects. ingentaconnect.com The synthesis and evaluation of stereoisomers of related compounds have also been undertaken to understand the structure-activity relationships better. ingentaconnect.com
Recent advancements have led to the development of efficient, fully synthetic routes to produce scopolamine, which could be adapted for the synthesis of this compound and its analogues. swri.org These synthetic advancements reduce the reliance on natural sources and open up possibilities for creating a diverse library of compounds for screening and development. swri.org The design and synthesis of fluorine-containing scopolamine analogues as potential antidepressants highlight the ongoing efforts to modify the core structure for new therapeutic applications. researchgate.netacs.org
Integration of Omics Technologies in Mechanistic Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of the mechanisms of action of this compound. bayanbox.irnih.gov These high-throughput approaches can provide a comprehensive, system-wide view of the molecular changes induced by the compound.
Metabolic engineering and elicitor-induced production of scopolamine in plant cultures are already being optimized using omics approaches. mdpi.comresearchgate.netmdpi.com For example, transcriptomics can identify changes in gene expression in response to this compound, revealing novel pathways and regulatory networks that are affected. Proteomics can identify the protein targets and interaction partners of the drug, while metabolomics can map the downstream metabolic consequences of its action. nih.gov
The integration of these omics datasets will be crucial for building comprehensive models of the drug's effects and for identifying potential biomarkers of response or toxicity. This approach has been proposed for elucidating the biosynthesis of related compounds and can be readily applied to mechanistic studies of this compound. mdpi.com
Potential Research Applications in Emerging Scientific Fields
Beyond its traditional uses, this compound is being explored for its potential applications in a variety of emerging scientific fields. chemimpex.com Its well-defined pharmacological profile makes it a valuable tool for probing biological systems.
One emerging area is in the study of the gut-brain axis. Given its peripheral restriction, this compound is an ideal tool to investigate the role of peripheral cholinergic signaling in communicating between the gut and the central nervous system. Its effects on gastrointestinal motility and secretion can be leveraged to understand the physiological and pathological processes governed by this axis. nih.gov
In the field of neuroscience, while scopolamine is used to model cognitive impairment, this compound can serve as a crucial control to differentiate between central and peripheral cholinergic effects. wikipedia.orgumich.edu This is particularly relevant in studies investigating the cognitive side effects of medications with anticholinergic properties.
Furthermore, the development of novel drug delivery systems for quaternary ammonium compounds could open up new therapeutic possibilities. google.com The unique properties of this compound, a quaternary ammonium compound, make it a candidate for such innovative delivery approaches. mdpi.com
Q & A
Q. Q1. What are the established synthetic protocols for Scopolamine Methyl Nitrate, and how can researchers validate the purity of synthesized batches?
Answer: The synthesis of this compound typically involves quaternization of scopolamine with methyl nitrate under controlled conditions . Key validation steps include:
- Chromatographic Analysis : Use HPLC with UV detection (λ = 210 nm) to confirm purity (>98%) and resolve potential byproducts .
- Spectroscopic Characterization : NMR (¹H and ¹³C) to verify structural integrity, focusing on the methyl nitrate group (δ ~3.3 ppm for CH₃ in ¹H NMR) .
- Elemental Analysis : Confirm stoichiometry (C, H, N percentages) against theoretical values .
For reproducibility, document reaction parameters (temperature, solvent, molar ratios) in line with journal guidelines for experimental sections .
Q. Q2. How should researchers design in vitro studies to assess the anticholinergic activity of this compound?
Answer:
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-NMS on muscarinic M3 receptors) to measure IC₅₀ values. Include atropine as a positive control .
- Functional Assays : Employ isolated tissue models (e.g., guinea pig ileum) to measure inhibition of acetylcholine-induced contractions .
- Dose-Response Curves : Test 6–8 concentrations (10⁻¹⁰ to 10⁻⁴ M) in triplicate. Normalize data to baseline activity and report SEM .
Advanced Research Questions
Q. Q3. How can conflicting pharmacokinetic data on this compound’s blood-brain barrier (BBB) permeability be resolved?
Answer: Discrepancies often arise from methodological differences:
- Experimental Models : Compare results across in vivo (rodent CSF sampling) vs. in vitro (BBB co-culture models) .
- Analytical Sensitivity : Use LC-MS/MS (LLOQ ≤0.1 ng/mL) instead of ELISA for precise quantification .
- Meta-Analysis : Apply random-effects models to aggregate data from ≥5 studies, adjusting for covariates like dosing routes .
Contradictions may reflect species-specific BBB transporters or metabolite interference, requiring mechanistic studies (e.g., knockout rodent models) .
Q. Q4. What strategies are effective for isolating this compound metabolites in complex biological matrices?
Answer:
- Sample Preparation : Use solid-phase extraction (C18 columns) with methanol:water (70:30) elution to remove proteins and lipids .
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to identify metabolites (e.g., demethylated or hydrolyzed derivatives) via accurate mass (<5 ppm error) .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways in hepatocyte incubations .
Validate findings using synthetic metabolite standards and report retention times/spectral matches .
Q. Q5. How can researchers address the lack of standardized protocols for this compound’s stability studies?
Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions (0.1M HCl/NaOH) .
- Stability-Indicating Methods : Develop UPLC-PDA methods with peak purity indices (>990) to detect degradation products .
- Data Reporting : Include Arrhenius plots for shelf-life predictions and specify storage conditions (e.g., desiccated, 2–8°C) in supplementary materials .
Q. Q6. What statistical approaches are recommended for reconciling contradictory dose-response outcomes in preclinical studies?
Answer:
- Bayesian Meta-Regression : Model heterogeneity across studies by incorporating covariates (e.g., animal strain, administration route) .
- Sensitivity Analysis : Exclude outliers (e.g., studies with n < 6) and reassess effect sizes .
- Dose-Response Meta-Analysis : Pool ED₅₀ values using inverse-variance weighting and assess publication bias via funnel plots .
Methodological Frameworks
Q. Q7. How to structure a systematic review on this compound’s therapeutic applications?
Answer:
- PICOT Framework : Define Population (e.g., motion sickness patients), Intervention (dose range), Comparison (placebo/alternative drugs), Outcome (efficacy/safety), and Time (acute vs. chronic) .
- Search Strategy : Use Boolean terms (e.g., "this compound AND pharmacokinetics NOT atropine") across PubMed, Embase, and grey literature .
- Risk of Bias : Apply Cochrane ROB 2.0 for RCTs and GRADE for evidence quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
